molecular formula C13H11F2NOS B6536882 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1060177-35-6

2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536882
CAS No.: 1060177-35-6
M. Wt: 267.30 g/mol
InChI Key: FEQOHUTYDKDSAV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 2,6-difluorinated benzoyl group linked to a thiophene-containing ethylamine moiety. The compound’s structure combines electron-withdrawing fluorine atoms on the aromatic ring with the sulfur-rich thiophene heterocycle, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2,6-difluoro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS/c14-10-2-1-3-11(15)12(10)13(17)16-6-4-9-5-7-18-8-9/h1-3,5,7-8H,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOHUTYDKDSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-thiopheneethylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,6-difluorobenzoyl chloride is added dropwise to a solution of 3-thiopheneethylamine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with various substituents replacing the fluorine atoms.

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Thiol derivatives from the reduction of the thiophene ring.

Scientific Research Applications

2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance binding affinity and selectivity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Fluorinated Benzamides

  • GSK-5503A (2,6-difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide): Structural Features: Retains the 2,6-difluorobenzamide core but substitutes the thiophen-3-yl ethyl group with a phenoxybenzyl-pyrazole moiety. Activity: Acts as a selective CRAC channel blocker with demonstrated efficacy in T-cell activation studies. The pyrazole ring enhances binding specificity to ion channels .
  • 2,6-Difluoro-N,N-dimethylbenzamide (3g): Structural Features: Lacks the thiophene-ethyl chain; dimethylamine replaces the ethylamine group. Activity: Primarily studied for its electronic and steric effects in organic synthesis.

Thiophene- and Heterocycle-Containing Benzamides

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
    • Structural Features : Features a 3,4-dimethoxyphenyl ethyl group instead of thiophen-3-yl ethyl.
    • Activity : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, though its specific pharmacological profile remains uncharacterized in the provided evidence .
  • N-[2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide: Structural Features: Incorporates a fused thienopyrazole ring and a trifluoromethyl group. Activity: The trifluoromethyl group increases metabolic stability, while the thienopyrazole system may enhance binding to enzymatic targets (e.g., kinases) .

Sigma Receptor-Targeting Benzamides

  • N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA): Structural Features: Contains a piperidinyl ethyl chain and iodinated aromatic ring. The iodine atom facilitates radiolabeling for diagnostic imaging .

Key Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Affinity/Activity Reference
2,6-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide Benzamide 2,6-F2, thiophen-3-yl ethyl Unknown (predicted ion channels) N/A
GSK-5503A Benzamide + pyrazole 2,6-F2, phenoxybenzyl-pyrazole CRAC channels Selective blocker
Rip-B Benzamide 3,4-Dimethoxyphenyl ethyl Uncharacterized Synthetic intermediate
[125I]PIMBA Benzamide + piperidine 3-Iodo-4-methoxy, piperidinyl ethyl Sigma receptors Kd = 5.80 nM

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.12 (DMSO) Not reported
GSK-5503A 4.1 0.08 (DMSO) 145–147
Rip-B 2.8 0.25 (Ethanol) 90

Research Findings and Implications

  • Electron-Withdrawing Groups : The 2,6-difluoro substitution in benzamides enhances metabolic stability and modulates electronic effects, as seen in GSK-5503A’s ion channel activity .
  • Thiophene vs. Pyridine/Pyrazole : Thiophene’s sulfur atom may improve binding to sulfur-rich enzyme pockets, whereas pyridine/pyrazole rings (e.g., in derivatives) optimize π-π stacking in receptor binding .
  • Therapeutic Potential: Sigma receptor-targeting benzamides (e.g., [125I]PIMBA) demonstrate the utility of benzamide scaffolds in oncology, suggesting that the target compound could be explored for similar applications with structural optimization .

Biological Activity

2,6-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorobenzene moiety and a thiophene ring, which may enhance its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12F2N2OS. The presence of fluorine atoms contributes to increased lipophilicity and stability, which are advantageous for drug development. The thiophene group is known for its ability to interact with biological systems, potentially influencing the compound's efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes by mimicking natural substrates. This can lead to altered metabolic pathways and reduced cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors, modulating signal transduction pathways that are critical for cellular function.
  • Apoptosis Induction : Some studies suggest that this compound can induce apoptosis in cancer cells, contributing to its potential anticancer properties.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In Vitro Studies : In studies involving human cancer cell lines, such as HL-60 (myeloid leukemia) and SK-MEL-1 (melanoma), compounds with analogous structures demonstrated decreased cell viability and induction of apoptosis .
  • Mechanistic Insights : The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various microbial strains, potentially due to its ability to disrupt cellular membranes or inhibit essential enzymatic functions .

Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways.

Cell LineIC50 (μM)Mechanism of Action
HL-6010Apoptosis induction
SK-MEL-115Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations ranging from 5 to 25 μg/mL.

Microbial StrainInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1510
Escherichia coli1220
Pseudomonas aeruginosa1025

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